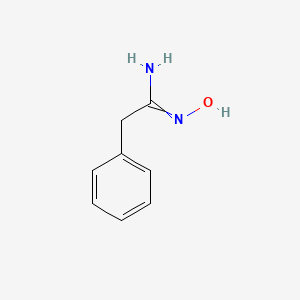

N-Hydroxy-2-phenylacetimidamide

Description

BenchChem offers high-quality N-Hydroxy-2-phenylacetimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-2-phenylacetimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-phenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYBAJYRRIYNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19227-11-3 | |

| Record name | N'-hydroxy-2-phenylethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Amidoximes in Contemporary Chemical Research

Amidoximes are a class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. nih.gov This unique functional group arrangement makes them versatile building blocks in the synthesis of various heterocyclic compounds and imparts a range of biological activities. nih.gov

In modern chemical research, amidoximes are recognized for their significance in medicinal chemistry, biochemistry, and materials science. nih.govresearchgate.net They are known to exhibit a wide array of biological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor activities. nih.gov A key aspect of their contemporary relevance is their role as prodrugs for amidines. nuph.edu.uatandfonline.com Amidines are often potent therapeutic agents but can suffer from poor oral bioavailability due to their high basicity. tandfonline.com The conversion of an amidine to an amidoxime (B1450833) can improve its physicochemical properties, allowing for better absorption, after which the amidoxime is converted back to the active amidine in the body. nuph.edu.uatandfonline.com

Furthermore, amidoximes have been investigated for their ability to act as nitric oxide (NO) donors. nih.govnih.gov Nitric oxide is a crucial signaling molecule in various physiological processes, and compounds that can release it are of great interest for therapeutic applications. nih.gov The oxidation of amidoximes can be catalyzed by enzymes like cytochrome P450, leading to the release of NO. nih.gov Beyond medicine, amidoximes have found applications in environmental science, particularly in the development of materials for the extraction of heavy metals, such as uranium, from seawater. acs.orgresearchgate.net

Significance of the N Hydroxy 2 Phenylacetimidamide Scaffold in Chemical Sciences

The N-Hydroxy-2-phenylacetimidamide scaffold, which combines a phenyl ring with the amidoxime (B1450833) functional group, is a subject of interest in chemical sciences for several reasons. The phenyl group provides a structural motif that is common in many biologically active molecules and allows for various substitutions to modulate the compound's properties.

This scaffold is particularly relevant in the design of enzyme inhibitors. For instance, related hydroxamic acid derivatives, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, have been identified as potent inhibitors of aminopeptidase (B13392206) N, an enzyme involved in tumor invasion and angiogenesis. nih.gov The core structure of N-Hydroxy-2-phenylacetimidamide, with its potential to chelate metal ions via the hydroxamic acid-like moiety, is a key feature in its interaction with metalloenzymes. biosynth.com

The phenylacetamide portion of the molecule is also a recognized pharmacophore. Derivatives of phenylacetamide have been explored for a range of therapeutic applications, including as potential analgesic, anti-inflammatory, and antimicrobial agents. ontosight.ai The strategic combination of the phenylacetamide structure with the amidoxime group in N-Hydroxy-2-phenylacetimidamide offers a platform for developing novel therapeutic agents.

Coordination Chemistry and Ligand Properties of N Hydroxy 2 Phenylacetimidamide

N-Hydroxy-2-phenylacetimidamide as a Chelating Ligand

The ability of N-Hydroxy-2-phenylacetimidamide to act as a chelating agent is a cornerstone of its coordination chemistry. This property is primarily attributed to the presence of multiple donor atoms within its molecular structure, which can coordinate to a central metal ion, forming a stable ring structure.

N-Hydroxy-2-phenylacetimidamide has been the subject of numerous studies to investigate its complexation behavior with various metal ions. These studies often involve the synthesis of metal complexes followed by their characterization using a range of spectroscopic and analytical techniques. The formation of these complexes is a clear indication of the ligand's ability to coordinate with metal ions.

Research has demonstrated that N-Hydroxy-2-phenylacetimidamide can form complexes with a variety of transition metals. For instance, its complexation with Fe(III) has been reported, where it is suggested that the ligand coordinates to the metal ion. openaccessjournals.com The resulting complexes exhibit distinct physical and spectroscopic properties compared to the free ligand, confirming the coordination event. Spectroscopic methods such as UV-Visible and Fourier-transform infrared (FTIR) spectroscopy are invaluable in these studies, as shifts in absorption bands upon complexation provide evidence of the ligand-metal interaction. ajol.infomdpi.com

The versatility of N-Hydroxy-2-phenylacetimidamide and its derivatives as ligands is further highlighted by the range of metal ions they can coordinate with, including but not limited to Cu(II), Ni(II), Zn(II), Co(II), and Mn(II). researchgate.net The stoichiometry of these complexes can vary, with common ratios of ligand to metal being 2:1. openaccessjournals.comajol.info The stability of these complexes is a key area of investigation, as it determines their potential utility in various applications.

Interactive Table: Metal Complexes of N-Hydroxy-2-phenylacetimidamide and Related Ligands

| Metal Ion | Ligand | Observed Stoichiometry (L:M) | Characterization Techniques |

| Fe(III) | N-(4-hydroxyphenyl) acetamide (B32628) | 2:1 | FTIR, UV, MS |

| Sr(II) | 1-phenyl-2-thiourea | 2:1 | CHNS, UV/Vis, FTIR, XRD, SEM |

| Ba(II) | 1-phenyl-2-thiourea | 2:1 | CHNS, UV/Vis, FTIR, XRD, SEM |

| Cr(III) | 1-phenyl-2-thiourea | 2:1 | CHNS, UV/Vis, FTIR, XRD, SEM |

| Fe(III) | 1-phenyl-2-thiourea | 2:1 | CHNS, UV/Vis, FTIR, XRD, SEM |

| Zn(II) | N-based polydentate ligands | - | ¹H NMR, ¹³C NMR, UV-Vis, FT-IR, ESI-MS, XRD |

The analysis of crystal structures reveals that hydrogen bonds can form between the ligand and co-formers or between different components of the supramolecular assembly. mdpi.com The versatility of amide and hydroxyl groups in forming hydrogen bonds makes them key players in the construction of these extended networks. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to further characterize and understand the nature of these non-covalent interactions. mdpi.com

Structural Characterization of N-Hydroxy-2-phenylacetimidamide Metal Complexes

The elucidation of the precise three-dimensional arrangement of atoms in the metal complexes of N-Hydroxy-2-phenylacetimidamide is critical for understanding their properties and reactivity. X-ray diffraction is the most powerful technique for this purpose, providing detailed information on bond lengths, bond angles, and coordination geometries.

N-Hydroxy-2-phenylacetimidamide and its analogues can adopt various coordination modes when binding to a metal ion. A common mode is bidentate chelation, where two donor atoms from the ligand bind to the same metal center. In the case of N-(4-hydroxyphenyl) acetamide, it has been proposed to coordinate as a bidentate ligand through the oxygen atom of the hydroxyl group and the oxygen atom of the carbonyl group, or through the nitrogen atom of the amino group. openaccessjournals.com

The coordination of the ligand to the metal ion results in the formation of a coordination complex with a specific geometry. The geometry is determined by the coordination number of the metal ion and the nature of the ligands. For instance, with a coordination number of four, complexes can adopt either a tetrahedral or a square planar geometry. mdpi.com For a coordination number of six, an octahedral geometry is typically observed. mdpi.com Computational studies can be used to predict and confirm the optimized geometries of these metal complexes. mdpi.com

Interactive Table: Geometries of Metal Complexes with Related Ligands

| Metal Ion | Ligand System | Predicted/Observed Geometry |

| Co(III) | Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate | Distorted Octahedral |

| Mn(II) | Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate | Tetrahedral |

| Cu(II) | Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate | Tetrahedral |

| Ni(II) | Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate | Square Planar |

Applications of N-Hydroxy-2-phenylacetimidamide in Metal Complex Research

The unique properties of N-Hydroxy-2-phenylacetimidamide and its metal complexes have led to their exploration in various fields of chemical research. One notable application is in the stabilization of other chemical species through complexation.

Hydroxylamine (B1172632) and its derivatives are known to be unstable and can undergo decomposition over time. The complexation of these species with metal ions using suitable ligands can enhance their stability. While direct studies on the stabilization of hydroxylamine by N-Hydroxy-2-phenylacetimidamide are not extensively documented in the provided search results, the principle of stabilization through complexation is well-established.

The formation of a stable coordination complex can protect the hydroxylamine functionality from degradation pathways. This is a general strategy employed to stabilize reactive molecules. For instance, various chelating agents, such as acetic acid derivatives, are used to stabilize aqueous solutions of hydroxylamine by inhibiting its decomposition. google.com The use of chelating drugs to manage metal ion imbalances also underscores the importance of stable complex formation in biological systems. mdpi.com The ability of N-Hydroxy-2-phenylacetimidamide to form stable metal complexes suggests its potential utility in similar applications, warranting further investigation into its role in the stabilization of hydroxylamine and related compounds.

Exploration in Semiconductor Processing Chemistry (e.g., as Chelating Agents for Metal Residue Removal)

The miniaturization of semiconductor devices and the shift to copper interconnects have intensified the need for highly effective cleaning solutions. A critical step in semiconductor manufacturing is the removal of metallic and ionic contaminants from wafer surfaces without damaging the delicate circuitry. Post-chemical mechanical planarization (CMP) cleaning, for instance, requires the removal of residual copper ions and slurry particles. Chelating agents are crucial components of these cleaning formulations, as they form stable, soluble complexes with metal ions, facilitating their removal from the substrate.

While direct research on N-Hydroxy-2-phenylacetimidamide in semiconductor processing is not extensively documented in public literature, the unique properties of its amidoxime (B1450833) functional group suggest its potential as a specialized chelating agent for this application. The exploration of amidoxime-containing compounds for metal ion removal from aqueous solutions provides a strong basis for this potential.

Detailed Research Findings

The core of N-Hydroxy-2-phenylacetimidamide's potential lies in its amidoxime group (–C(=NOH)NH2). This functional group is known for its strong ability to chelate a variety of metal ions. nih.gov The nitrogen and oxygen atoms in the amidoxime moiety can act as a bidentate ligand, forming a stable five-membered ring with a metal ion. This chelation is effective for a range of metals, including copper (Cu²⁺), which is of particular interest in semiconductor manufacturing. mdpi.com

Research on other amidoxime-based adsorbents has demonstrated their high efficiency in sequestering metal ions from wastewater, which is analogous to the removal of metal residues in semiconductor cleaning processes. For example, amidoxime-functionalized resins have shown significant adsorption capacities for copper and other heavy metals. mdpi.comresearchgate.net The mechanism often involves the formation of a coordination complex between the amidoxime groups and the metal ion.

The effectiveness of chelation by amidoxime-based materials is often pH-dependent. Studies on amidoxime adsorbents for copper removal have shown that adsorption efficiency generally increases with higher pH. nih.gov For instance, the maximum adsorption capacity for Cu(II) has been observed at pH values between 8.0 and 9.0 for certain amidoxime-based adsorbents. nih.gov This pH sensitivity is a critical parameter that would need to be optimized for any cleaning solution in semiconductor processing to ensure effective metal removal without causing damage to pH-sensitive substrate materials.

The table below summarizes the adsorption capacities of various amidoxime-based materials for copper, illustrating the potential efficacy of the amidoxime functional group present in N-Hydroxy-2-phenylacetimidamide.

Table 1: Adsorption Capacities of Amidoxime-Based Adsorbents for Copper

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Amidoximated Nanohybrid Adsorbent | 278 | Not specified | researchgate.net |

| Poly(amidoxime) Ligand | 265.5 | Not specified | researchgate.net |

In the context of semiconductor wastewater treatment, chelating agents like EDTA are commonly used to solubilize copper. nih.gov However, the strong complexes formed by EDTA can make subsequent removal of the copper challenging. This highlights the need for novel chelating agents that can effectively bind to metal ions during the cleaning process and then be readily removed. The strong chelating nature of the amidoxime group in N-Hydroxy-2-phenylacetimidamide could offer a solution, although further research is needed to determine its performance relative to established chelating agents like EDTA.

The potential application of N-Hydroxy-2-phenylacetimidamide in semiconductor processing is also supported by the broader interest in developing new materials for electronic waste recycling. embopress.orgnih.gov The recovery of valuable metals from electronic waste often involves leaching followed by selective extraction, processes where effective and selective chelating agents are paramount. nih.gov The development of new chelating agents for these applications could have crossover potential for use in semiconductor fabrication cleaning processes.

While the specific use of N-Hydroxy-2-phenylacetimidamide in semiconductor processing remains a prospective area of research, the well-established coordination chemistry of the amidoxime functional group with metal ions like copper provides a strong scientific rationale for its investigation as a chelating agent for metal residue removal.

Spectroscopic Characterization Methodologies for N Hydroxy 2 Phenylacetimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of N-Hydroxy-2-phenylacetimidamide and related structures, the chemical shifts (δ) of the protons are indicative of their local electronic environment.

For instance, in derivatives like 2-hydroxy-N-(4-methyl)phenylacetamide, theoretical ¹H NMR values can be calculated to aid in structural confirmation. researchgate.net Experimental data for similar compounds, such as N-benzyl-2-phenylacetamide, show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methylene protons of the acetamide (B32628) moiety. semanticscholar.org

Interactive ¹H NMR Data Table for Phenylacetamide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Benzyl-2-phenylacetamide | CDCl₃ | 7.40 – 7.18 (m, 10H, Ar-H), 5.86 (brs, 1H, NH), 4.42 (d, J = 5.8 Hz, 2H, N-CH₂), 3.64 (s, 2H, CO-CH₂) |

| N-Allyl-2-phenylacetamide | CDCl₃ | 7.44 – 7.21 (m, 5H, Ar-H), 5.78 (ddt, J = 16.8, 10.8, 5.5 Hz, 1H, CH=CH₂), 5.54 (s, 1H, NH), 5.10 – 4.99 (m, 2H, CH=CH₂), 3.86 (tt, J = 5.6, 1.6 Hz, 2H, N-CH₂), 3.62 (s, 2H, CO-CH₂) |

| N-(2-Hydroxyethyl)-2-phenylacetamide | CDCl₃ | 7.52 – 7.11 (m, 5H, Ar-H), 5.54 (s, 1H, NH), 4.25 – 4.01 (m, 1H, N-CH₂), 3.55 – 3.40 (m, 2H, O-CH₂) |

Note: The data presented is for derivatives of N-Hydroxy-2-phenylacetimidamide to illustrate typical chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

For phenylacetamide derivatives, the ¹³C NMR spectra will show signals corresponding to the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the side chains. For example, the spectrum of N-benzyl-2-phenylacetamide shows distinct peaks for the carbonyl carbon around 171.0 ppm and for the various aromatic and aliphatic carbons. semanticscholar.org

Interactive ¹³C NMR Data Table for Phenylacetamide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Benzyl-2-phenylacetamide | CDCl₃ | 171.0 (C=O), 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5 (Aromatic C), 43.7 (N-CH₂), 43.5 (CO-CH₂) |

| N-Allyl-2-phenylacetamide | CDCl₃ | 170.8 (C=O), 138.6, 134.8, 134.0, 129.6, 127.5 (Aromatic & Vinylic C), 116.9 (CH=CH₂), 43.8 (CO-CH₂), 43.4 (N-CH₂) |

| N-(2-Hydroxyethyl)-2-phenylacetamide | CDCl₃ | 171.6 (C=O), 135.3, 129.4, 129.0, 128.7, 127.4 (Aromatic C), 63.3 (O-CH₂), 43.7 (CO-CH₂), 41.2 (N-CH₂) |

Note: The data presented is for derivatives of N-Hydroxy-2-phenylacetimidamide to illustrate typical chemical shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

N-Hydroxy-2-phenylacetimidamide can exist in different tautomeric forms. Vibrational spectroscopy is a powerful tool to distinguish between these forms. The positions and intensities of vibrational bands, such as the C=O, C=N, N-H, and O-H stretching modes, can provide clear evidence for the predominant tautomer in a given state. For example, the presence of a strong C=O stretching band would indicate the keto-form, while a prominent C=N stretching band would suggest the enol-form. Studies on related molecules like phenylacetic acid have utilized IR and Raman spectroscopy to determine their conformational structures. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.semanticscholar.orglibretexts.orgnih.govnist.govmassbank.euyoutube.comlibretexts.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

The mass spectrum of N-Hydroxy-2-phenylacetimidamide and its derivatives will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the ion, offers clues about the molecule's structure. Common fragmentation patterns for amides can include the McLafferty rearrangement and alpha-cleavage. libretexts.orgyoutube.comlibretexts.org For example, the mass spectrum of N-benzyl-2-phenylacetamide shows a molecular ion peak at m/z 225 and a base peak at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl group. semanticscholar.org

Interactive Mass Spectrometry Data for Phenylacetamide Derivatives

| Compound | Ionization Mode | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] |

| N-Benzyl-2-phenylacetamide | EIMS | 225 | 91 (100%), 77, 65 |

| N-Allyl-2-phenylacetamide | EIMS | 175 | 91 (100%), 118, 84, 77, 65, 57, 51, 41 |

| N-(2-Hydroxyethyl)-2-phenylacetamide | EIMS | 162 | 91 (100%), 118, 77, 65 |

Note: The data presented is for derivatives of N-Hydroxy-2-phenylacetimidamide to illustrate typical fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies.nih.govyoutube.comnih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For N-Hydroxy-2-phenylacetimidamide, the phenyl group and the imidamide moiety constitute the chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and potentially n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. youtube.com The position and intensity of these bands can be influenced by the solvent and the specific tautomeric form present. Theoretical studies on similar systems have been used to assign the observed absorption bands to specific electronic transitions. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

For N-Hydroxy-2-phenylacetimidamide, a single-crystal X-ray diffraction analysis would be the definitive method to establish its solid-state conformation. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for N-Hydroxy-2-phenylacetimidamide:

While specific experimental data for N-Hydroxy-2-phenylacetimidamide is not publicly available, a hypothetical dataset is presented below to illustrate the expected outcomes of such an analysis.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.68 |

| c (Å) | 14.72 |

| β (°) | 98.5 |

| Volume (ų) | 847.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| R-factor | < 0.05 |

This crystallographic data would provide irrefutable evidence of the molecular structure, including the tautomeric form present in the solid state (i.e., the oxime or hydroxamic acid form) and the specific arrangement of the phenyl ring relative to the amidoxime (B1450833) group. Furthermore, analysis of the crystal packing would reveal intermolecular hydrogen bonding networks, which are characteristic of amidoximes and significantly influence their physical properties.

Advanced Spectroscopic Techniques and Their Application to Amidoxime Chemistry

Beyond the foundational spectroscopic methods, a range of advanced techniques can provide deeper insights into the structure, dynamics, and electronic properties of N-Hydroxy-2-phenylacetimidamide and related amidoximes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced NMR experiments offer more detailed structural information.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. For N-Hydroxy-2-phenylacetimidamide, these techniques would definitively link the protons of the phenyl ring and the methylene bridge to their corresponding carbon atoms and establish through-bond connectivity across the entire molecule.

Solid-State NMR (ssNMR): In cases where suitable single crystals for X-ray diffraction cannot be obtained, solid-state NMR can provide structural information about the compound in its solid form. This can be particularly useful for studying polymorphism and understanding the local environment of atoms within the crystal lattice.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition of N-Hydroxy-2-phenylacetimidamide. Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the molecular structure by analyzing the fragmentation patterns. The fragmentation of the parent ion would be expected to show characteristic losses, such as the loss of the hydroxyl group or cleavage of the C-C bond adjacent to the phenyl ring.

Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopy has become a powerful tool. researchgate.net Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) for different possible isomers and tautomers of N-Hydroxy-2-phenylacetimidamide. researchgate.net Comparing these theoretical spectra with experimental data can aid in the correct assignment of spectral features and provide a more profound understanding of the molecule's electronic structure. researchgate.net

These advanced methodologies, in concert with fundamental spectroscopic techniques, are essential for the comprehensive characterization of N-Hydroxy-2-phenylacetimidamide, providing a detailed picture of its molecular and electronic structure.

Computational and Theoretical Studies on N Hydroxy 2 Phenylacetimidamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy.

The initial step in the theoretical characterization of N-Hydroxy-2-phenylacetimidamide involves geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule. DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are performed to achieve this. The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed electronic structure analysis can be conducted. This includes the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting how the molecule will interact with other chemical species and biological receptors.

N-Hydroxy-2-phenylacetimidamide belongs to the class of N-hydroxy amidines, which can exist in different tautomeric forms. Tautomers are isomers that readily interconvert through a process that commonly involves the migration of a proton. For N-Hydroxy-2-phenylacetimidamide, the primary tautomerism is the amide-oxime—imino-hydroxylamine equilibrium.

DFT calculations are instrumental in studying these equilibria. nih.gov Theoretical investigations on N-hydroxy amidines have shown that the amide-oxime tautomer is generally more stable than the imino-hydroxylamine form. nih.gov The energy difference between these two tautomers is typically in the range of 4-10 kcal/mol. nih.gov

The dynamics of proton transfer between these forms are characterized by the energy barrier of the transition state. For an uncatalyzed, direct proton transfer, this barrier can be quite high, calculated to be in the range of 33-71 kcal/mol, making spontaneous interconversion at room temperature unlikely. nih.gov However, the presence of solvent molecules, particularly water, can significantly lower this barrier. Solvent-assisted tautomerism, where one or more water molecules form a hydrogen-bonded bridge to facilitate proton transfer, presents a much lower activation barrier of approximately 9-20 kcal/mol. nih.gov This indicates that in an aqueous environment, the rate of tautomerization is considerably faster. nih.gov

| Parameter | Uncatalyzed Tautomerism | Solvent-Assisted Tautomerism |

|---|---|---|

| Relative Stability | Amide-oxime tautomer is more stable by 4-10 kcal/mol | Amide-oxime tautomer remains more stable |

| Activation Energy Barrier | 33-71 kcal/mol | 9-20 kcal/mol |

Beyond tautomerism, DFT can be used to explore the energetics of various chemical reactions involving N-Hydroxy-2-phenylacetimidamide. This involves mapping the potential energy surface of a reaction to identify the minimum energy pathway from reactants to products.

A key aspect of this analysis is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is identified computationally as a first-order saddle point on the potential energy surface. A crucial validation for a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as N-Hydroxy-2-phenylacetimidamide, interacts with a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design for predicting binding modes and affinities.

Molecular docking simulations can be employed to investigate the potential of N-Hydroxy-2-phenylacetimidamide to inhibit specific protein targets. Two such targets of therapeutic interest are Indoleamine 2,3-Dioxygenase 1 (IDO1) and N-Myristoyltransferase (NMT).

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a crucial role in immune tolerance and is a significant target in cancer immunotherapy. nih.govnih.gov Docking studies would place N-Hydroxy-2-phenylacetimidamide into the active site of IDO1 (obtained from crystallographic data, e.g., PDB) to predict its binding orientation. The analysis would focus on potential interactions between the ligand and key amino acid residues in the active site. For instance, the hydroxamic acid moiety of the ligand could potentially coordinate with the heme iron or form hydrogen bonds with polar residues like Ser167, while the phenyl group could engage in hydrophobic or π-π stacking interactions within the binding pocket. nih.gov

N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of many proteins, a process crucial for protein function and localization. nih.govnih.gov It is a validated drug target for treating parasitic infections and has potential in oncology. nih.gov A docking simulation of N-Hydroxy-2-phenylacetimidamide with NMT would predict its binding pose within the enzyme's peptide-binding pocket. A common feature for NMT inhibitors is the formation of interactions, such as hydrogen bonds or salt bridges, with the negatively charged C-terminus of the enzyme. nih.govddg-pharmfac.net The N-hydroxy group and amide functionality of the ligand would be analyzed for their potential to form such critical hydrogen bonds.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing a more dynamic and realistic view of the binding interactions.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. Docking algorithms use scoring functions to calculate a score that represents the predicted free energy of binding, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity. These scores allow for the ranking of different compounds in virtual screening campaigns and provide a quantitative estimate of a compound's potential potency.

While docking scores provide a rapid and useful estimation, more computationally intensive methods can yield more accurate predictions of binding affinity. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to snapshots from MD simulations to calculate binding free energies with higher accuracy. These advanced methods account for factors such as protein flexibility and solvation effects more rigorously, offering a more reliable prediction of how tightly N-Hydroxy-2-phenylacetimidamide might bind to its target protein. columbia.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Predictive Modeling for Biological Activities of N-Hydroxy-2-phenylacetimidamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the predictive modeling of the biological activities of N-Hydroxy-2-phenylacetimidamide derivatives. These computational models establish a mathematical linkage between the structural features of the compounds and their observed biological effects. By analyzing molecular descriptors, these models can forecast the activity of novel derivatives, thereby streamlining the drug discovery process.

For analogous structures, such as N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity against matrix metalloproteinases (MMPs). nih.gov These models often employ methods like Comparative Molecular Force Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The statistical robustness of these models is typically validated using cross-validation coefficients (q²) and non-cross-validated correlation coefficients (r²). For instance, a CoMFA model developed for a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives yielded a q² of 0.607 and an r² of 0.981, indicating strong predictive capability. mdpi.com Such models have demonstrated that steric, electrostatic, and hydrophobic fields are critical in determining the binding affinity of ligands to their target receptors. mdpi.com

The insights from these predictive models are often visualized using contour maps. These maps highlight regions where specific physicochemical properties can enhance or diminish biological activity. For example, a CoMFA model might indicate that bulky substituents in one region could enhance activity (a sterically favored region), while electronegative groups in another area might be detrimental. This information provides a rational basis for designing new derivatives of N-Hydroxy-2-phenylacetimidamide with potentially improved potency and selectivity.

Table 1: Representative 3D-QSAR Model Statistical Results

| Model Type | Target Class | q² (Cross-validated) | r² (Non-cross-validated) | Key Field Contributions |

|---|---|---|---|---|

| CoMFA | D₃ Receptor Ligands | 0.607 | 0.981 | Steric, Electrostatic |

| CoMSIA | D₃ Receptor Ligands | 0.643 | 0.899 | Steric, Electrostatic, Hydrophobic |

| Nonlinear QSAR | Matrix Metalloproteinases | >0.7 | - | 2D Autocorrelation Descriptors |

Ligand Efficiency Dependent Lipophilicity (LELP) Analysis in Rational Design

In the rational design of N-Hydroxy-2-phenylacetimidamide derivatives, Ligand Efficiency Dependent Lipophilicity (LELP) serves as a crucial metric for optimizing lead compounds. wikipedia.org Ligand efficiency (LE) itself measures the binding energy of a ligand per non-hydrogen atom, providing a way to compare the potency of molecules of different sizes. wikipedia.orgcsmres.co.uk However, LE does not account for lipophilicity, a key property influencing a drug's pharmacokinetic profile.

LELP addresses this by incorporating lipophilicity (commonly expressed as logP) into the efficiency calculation. It helps guide the optimization process to enhance a compound's potency without concurrently increasing its lipophilicity to undesirable levels. mtak.hu High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. The goal is to improve the quality of a lead compound by increasing its specific binding affinity for its target more than its affinity for a nonpolar environment like octanol. nih.gov

The application of LELP analysis allows researchers to prioritize derivatives that exhibit a favorable balance between potency and physicochemical properties. For a series of potential drug candidates, plotting LELP against logP can identify compounds in an optimal range, avoiding the trend of achieving higher potency simply by making the molecule larger and more lipophilic. Desirable LELP values for early-stage drug discovery often fall within a range of -10 to +10. mtak.hu This approach ensures that the resulting N-Hydroxy-2-phenylacetimidamide derivatives are more likely to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Ligand Efficiency Metrics in Drug Design

| Metric | Formula | Description |

|---|---|---|

| Ligand Efficiency (LE) | 1.4(−log IC₅₀)/N | Measures binding energy per non-hydrogen atom (N). wikipedia.org |

| Lipophilic Ligand Efficiency (LLE or LipE) | pIC₅₀ - logP | Combines potency and lipophilicity to assess the "quality" of a ligand. nih.gov |

| Ligand Efficiency Dependent Lipophilicity (LELP) | log(Potency/logP) | Relates ligand efficiency to lipophilicity to guide lead optimization. mtak.hu |

Exploration of Molecular Orbitals and Electron Density Distributions

Theoretical studies exploring the molecular orbitals and electron density of N-Hydroxy-2-phenylacetimidamide provide fundamental insights into its chemical reactivity and binding mechanisms. These properties are typically investigated using computational methods like Density Functional Theory (DFT).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's electronic behavior. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For N-Hydroxy-2-phenylacetimidamide, the HOMO is expected to be localized primarily on the electron-rich N-hydroxy-imidamide functional group, particularly the oxygen and nitrogen atoms. This localization underscores the group's role as a potent metal-chelating moiety in the active sites of metalloenzymes.

Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The LUMO is generally distributed across the π-system of the phenyl ring and the C=N bond of the imidamide group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The electron density distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. For N-Hydroxy-2-phenylacetimidamide, the MEP map would show regions of high negative potential (colored red or yellow) concentrated around the electronegative oxygen atoms of the N-hydroxy group. These regions are prime sites for hydrogen bonding and coordination with metal ions. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), identifying it as a hydrogen bond donor. This detailed electronic picture is invaluable for understanding how the molecule interacts with its biological targets on a sub-molecular level.

Table 3: Theoretical Electronic Properties of N-Hydroxy-2-phenylacetimidamide

| Property | Description | Implication for N-Hydroxy-2-phenylacetimidamide |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the N-hydroxy-imidamide group; acts as an electron donor and metal chelator. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the phenyl ring and C=N bond; susceptible to electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines chemical reactivity and kinetic stability. |

| Electron Density | Distribution of electrons in the molecule | High density on oxygen atoms, making them key sites for interaction with biological targets. |

Applications in Chemical Biology and Medicinal Chemistry Research

N-Hydroxy-2-phenylacetimidamide in Enzyme Inhibition Studies

N-Hydroxy-2-phenylacetimidamide in Enzyme Inhibition Studies

The core structure of N-Hydroxy-2-phenylacetimidamide, the amidoxime (B1450833) functional group (N'-hydroxy-ethanimidamide), is a key feature in the design of enzyme inhibitors. This moiety can interact with enzyme active sites in several ways, including metal chelation and hydrogen bonding, making it a versatile tool for targeting different enzyme classes.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial heme-containing enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. biosynth.com Overexpression of IDO1 is a known mechanism for inducing immune tolerance and is associated with poor prognosis in various cancers, making it a significant target for immunotherapy. biosynth.com

Derivatives of N-Hydroxy-2-phenylacetimidamide, which fall under the class of amidoximes, have been investigated as potent IDO1 inhibitors. A prominent example is Epacadostat (INCB024360), which features an amidoxime group. Research using molecular dynamics simulations has elucidated the inhibition mechanism of such compounds. nih.gov The binding of the amidoxime inhibitor to the IDO1 active site is a multi-step process:

Approach and Conformational Change: The inhibitor approaches the enzyme's active site, inducing conformational changes that create a better fit for molecular recognition. nih.gov

Tunnel Blockage: The inhibitor interacts with key amino acid residues, such as Arginine 231 (R231), causing a flexible loop to close one of the channels leading to the active site. nih.gov

Stabilization and Access Denial: The formation of stable hydrogen bonds with other residues, like Leucine 234 (L234), stabilizes the closed conformation. This narrows a critical tunnel and blocks the entry of small molecules like molecular oxygen (O₂), which is essential for the enzyme's catalytic function. nih.gov

By blocking both the substrate (tryptophan) and co-substrate (O₂) from accessing the catalytic heme iron, amidoxime derivatives effectively shut down the enzyme's activity. nih.gov

Table 1: Key Interactions in Amidoxime-Based IDO1 Inhibition

| Interacting Residue | Role in Inhibition | Consequence |

| Arginine 231 (R231) | Forms hydrogen bonds with the inhibitor tail. | Induces closure of the substrate shuttle channel. |

| Leucine 234 (L234) | Forms stable hydrogen bonds with the inhibitor. | Stabilizes a loop, narrowing the oxygen delivery tunnel. |

| Heme Iron | Catalytic center of the enzyme. | Access blocked for both tryptophan and oxygen. |

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes that attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine (B1666218) of a specific set of proteins. nih.gov This process, known as N-myristoylation, is vital for protein localization, function, and stability. nih.gov Because NMT is critical for the growth of various pathogens like fungi and protozoa, as well as for the proliferation of cancer cells, it has emerged as a promising therapeutic target. nih.govgoogle.com

Research into NMT inhibitors has identified numerous potent compounds. nih.gov These inhibitors typically work by binding in the peptide substrate pocket of the enzyme, preventing the natural protein substrates from being myristoylated. nih.gov While specific studies focusing solely on N-Hydroxy-2-phenylacetimidamide are not extensively documented in major journals, the broader class of small molecule inhibitors is under intense investigation. Potent NMT inhibitors have been developed that show efficacy in killing trypanosomes (the parasites that cause sleeping sickness) and in blocking the replication of viruses like rhinovirus (the common cold virus) by preventing the myristoylation of viral capsid proteins. nih.govnih.gov The development of these inhibitors highlights the potential for compounds with related structural motifs to be active against this target.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases like arthritis and cancer metastasis. nih.gov The N-hydroxy functionality present in N-Hydroxy-2-phenylacetimidamide is a classic zinc-binding group, making this compound and its analogs potential metalloprotease inhibitors.

The primary mechanism of inhibition involves the chelation of the catalytic zinc ion in the enzyme's active site. nih.govnih.gov Structural studies on related inhibitors, such as those based on a hydroxamic acid scaffold (which is structurally similar to the N-hydroxy-imidamide group), reveal a detailed picture of this interaction:

The inhibitor enters the active site of the metalloprotease.

The oxygen atoms of the N-hydroxy group act as a bidentate ligand, binding directly to the Zn²⁺ ion. nih.gov

This binding displaces a water molecule that is normally coordinated to the zinc and is essential for catalysis. nih.gov

By occupying the active site and tightly binding the catalytic zinc, the inhibitor prevents the natural substrate (e.g., collagen) from binding and being cleaved. biosynth.comnih.gov

This mechanism has been effectively demonstrated for inhibitors of various metalloproteases, including MMPs and aminopeptidase (B13392206) N. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into potent and selective drug candidates. For inhibitors derived from the N-Hydroxy-2-phenylacetimidamide scaffold, SAR exploration focuses on how chemical modifications affect binding affinity and inhibitory activity against specific enzymes like IDO1 and MMPs.

For IDO1 Inhibitors:

Heme Interaction: The N-hydroxy-imidamide group is critical for interacting with the heme iron in the IDO1 active site. nih.gov

Pocket Filling: The phenyl group of the molecule fits into a hydrophobic pocket (Pocket-A). Modifications to this ring can influence binding affinity. nih.gov

Induced Fit: Potent inhibition often requires the inhibitor to have functionalities that can extend into a second pocket (Pocket-B), interacting with key residues like Phenylalanine 226 (Phe226) and Arginine 231 (Arg231) to induce a conformational change that locks the inhibitor in place. nih.govacs.org

For Metalloprotease Inhibitors:

Zinc-Binding Group: The N-hydroxy group is the primary zinc-binding pharmacophore. Its presence is essential for potent inhibition. nih.gov

Hydrogen Bonding: The inhibitor backbone must form key hydrogen bonds with the enzyme's main chain, mimicking the interactions of the natural substrate. nih.gov

Hydrophobic Interactions: The phenyl group and other substituents occupy specific pockets (e.g., the S1' pocket) in the enzyme. The size and nature of these groups are critical for determining potency and selectivity against different MMP isoforms. nih.gov

Table 2: General SAR Principles for N-Hydroxy-2-phenylacetimidamide Derivatives

| Enzyme Target | Critical Moiety | Key Interactions | Impact of Modifications |

| IDO1 | Amidoxime | Heme coordination, H-bonds with Arg231, Phe226 | Phenyl ring substitutions affect hydrophobic pocket binding; tail modifications influence induced fit. |

| Metalloproteases | N-Hydroxy Group | Zinc chelation, H-bonds with enzyme backbone | Phenyl ring substitutions affect hydrophobic pocket interactions, influencing potency and selectivity. |

Amidoximes as Prodrugs in Drug Metabolism Research

The amidoxime group, as found in N-Hydroxy-2-phenylacetimidamide, is not only useful for direct enzyme inhibition but also serves as a valuable moiety in prodrug design. A prodrug is an inactive or less active compound that is metabolized in the body into its active form.

Enzymatic Reduction Pathways of N-Hydroxylated Compounds in Research Models

Compounds containing amidine functional groups are often potent drug candidates but possess strong basicity. This causes them to be protonated at physiological pH, making them highly hydrophilic and poorly absorbed from the gastrointestinal tract. nih.gov

N-hydroxylation of the amidine to form an amidoxime, such as N-Hydroxy-2-phenylacetimidamide, creates a prodrug. The addition of the oxygen atom reduces the basicity of the molecule, allowing it to be absorbed more readily. nih.gov Once absorbed, the amidoxime is converted back to the active amidine through enzymatic reduction.

Research has identified the key enzyme systems responsible for this critical reduction step in mammalian models, including humans and pigs:

Enzyme System: The reduction is carried out by a complex consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a cytochrome P450 enzyme. nih.gov

Cellular Location: This reductive activity is highly prevalent in the liver but is also found in the mitochondria of various other organs. nih.gov

The efficiency of this in vivo reduction pathway means that N-hydroxylated compounds like amidoximes can serve as effective oral prodrugs for their corresponding active amidines, a concept that has been successfully applied in drug development. nih.gov

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Research

The metabolic stability and pharmacokinetic profile of a compound are critical parameters evaluated in preclinical research to predict its behavior in a biological system. For N-Hydroxy-2-phenylacetimidamide, these properties are largely dictated by the N-hydroxyamidine moiety.

N-hydroxyamidines are recognized as potential prodrugs for their corresponding amidine counterparts. nih.gov Amidines themselves are often highly basic and exist in a protonated, hydrophilic state under physiological pH, which can limit their absorption from the gastrointestinal tract. nih.gov The introduction of an N-hydroxy group reduces the basicity of the functional group. nih.gov This modification can improve oral bioavailability, allowing the less basic N-hydroxyamidine to be absorbed, after which it can be metabolically reduced in vivo to the active amidine form. nih.gov This reversible metabolism between the N-hydroxylated compound and the parent amidine is a key consideration, with studies suggesting that the reduction reaction often predominates in vivo. nih.gov

The reduction of N-hydroxylated compounds like N-hydroxyamidines is carried out by various enzyme systems, including cytochrome P450 and other microsomal and mitochondrial reductases, which are present in the liver and other organs. nih.gov This widespread distribution of reducing enzymes suggests that the conversion of the prodrug can be extensive. nih.gov

In the broader context of drug design, modifying functional groups is a common strategy to enhance metabolic stability. researchgate.net High lipophilicity in a molecule can sometimes lead to lower metabolic stability. nih.gov The introduction of polar groups, such as the N,N,O-trisubstituted hydroxylamine (B1172632) moiety—a structure related to the N-hydroxyamidine group—has been shown in studies of matched molecular pairs to potentially improve metabolic stability and reduce plasma protein binding when replacing more lipophilic hydrocarbon and ether units. nih.gov While direct experimental data for N-Hydroxy-2-phenylacetimidamide is not available, the principles governing related structures provide a framework for its anticipated metabolic profile.

Below is a representative data table illustrating how isosteric modifications, such as the introduction of hydroxylamine moieties, can influence key pharmacokinetic parameters in a series of research compounds.

Table 1: Influence of Isosteric Replacements on Physicochemical and ADME Properties Data presented for a series of σ1 receptor ligands (PB-28 Matched Molecular Pairs) to illustrate the effects of replacing a tertiary amine with an N,N,O-trisubstituted hydroxylamine isostere.

| Compound/Isostere | cLogP | LogD7.4 | Solubility (µM) | Metabolic Stability (Mouse Liver Microsome, % remaining after 15 min) |

|---|---|---|---|---|

| Tertiary Amine | 4.3 | 2.2 | 100 | 2 ± 1 |

| Hydroxylamine | 4.8 | 4.1 | 1 | 30 ± 2 |

This table is adapted from research on different compounds to illustrate general principles and does not represent data for N-Hydroxy-2-phenylacetimidamide. Data sourced from ACS Med. Chem. Lett. 2022, 13, 4, 609–616. nih.gov

N-Hydroxy-2-phenylacetimidamide as a Building Block for Bioactive Scaffolds in Research

The N-hydroxyamidine functional group in N-Hydroxy-2-phenylacetimidamide makes it a versatile building block for the synthesis of various bioactive scaffolds, particularly heterocyclic systems. nih.govnih.gov Although drug design principles sometimes flag N-O single bonds as potential structural alerts, this concern is primarily associated with acyclic N-hydroxy metabolites that can form reactive species. nih.gov When the N-hydroxy group is part of a stable heterocyclic ring, this type of metabolic instability is not typically expected, opening up a chemical space for the development of new therapeutic agents. nih.gov

The chemistry of amidoximes is well-explored for creating a variety of bioactive molecules. nih.gov This utility stems from the reactivity of the functional group, which can participate in cyclization reactions to form stable ring systems.

Design and Synthesis of Novel Heterocyclic Systems with Potential Biological Relevance

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of natural products and synthetic drugs. digitellinc.commdpi.com The amidoxime moiety of N-Hydroxy-2-phenylacetimidamide contains both a nucleophilic hydroxyl group and a nucleophilic nitrogen atom, as well as an electrophilic carbon, providing multiple reaction pathways to form heterocyclic rings.

For instance, amidoximes are key precursors for the synthesis of 1,2,4-oxadiazoles. This reaction typically involves the condensation of the amidoxime with an acylating agent (like an acid chloride or anhydride) followed by a cyclodehydration step. The resulting 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for esters and amides and is found in numerous biologically active compounds.

Furthermore, reactions with various bifunctional electrophiles can lead to the formation of other five- or six-membered heterocyclic systems. The specific reaction conditions and the nature of the reaction partner determine the final heterocyclic scaffold produced. The development of greener synthetic routes, utilizing solvents like water or polyethylene (B3416737) glycol (PEG), is an active area of research for the synthesis of N-heterocycles. mdpi.com

While specific examples detailing the use of N-Hydroxy-2-phenylacetimidamide as a starting material in the literature are scarce, the fundamental reactivity of the amidoxime group is well-documented, positioning it as a valuable precursor for generating libraries of novel heterocyclic compounds for biological screening.

Table 2: Examples of Bioactive Heterocycles Containing an Endocyclic N-Hydroxy Group This table provides examples of different N-hydroxy heterocycles and their noted biological activities to illustrate the potential of this chemical class.

| Heterocyclic System | Example Compound | Reported Biological Activity |

|---|---|---|

| Pyrrolidinone | 3-Amino-1-hydroxypyrrolid-2-one (HA-966) | Neuropharmacological properties |

| Carbazole | Coproverdine | Cytotoxic against tumor cell lines |

| Pyrimidine-β-carboline | N-hydroxyannomontine | Alkaloid from Annona foetida |

Data sourced from Eur. J. Med. Chem. 2015, 97, 505-524. nih.gov

Future Research Directions and Emerging Trends for N Hydroxy 2 Phenylacetimidamide

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

There is a significant and growing emphasis within chemical synthesis on the development of environmentally benign methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Common strategies include the use of microwave-assisted synthesis, catalysis with non-toxic metals like bismuth, and conducting reactions in greener solvents or solvent-free conditions. nih.gov For instance, mild and eco-friendly one-pot procedures have been successfully developed for related structures like 2-hydroxy-N-arylacetamides, showcasing the potential for applying these principles more broadly. researchgate.net However, specific research detailing the application of these green chemistry principles to the synthesis of N-Hydroxy-2-phenylacetimidamide has not been identified in the available literature. Future research would be necessary to develop and optimize such eco-friendly synthetic routes for this specific compound.

Exploration of New Reactivity Profiles for Diversified Chemical Libraries

The creation of diversified chemical libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the screening of a wide range of molecular architectures against biological targets. The exploration of novel reactivity profiles of scaffold molecules is essential for generating these libraries. While general synthetic procedures for creating conjugates of N-phenylacetamide have been reported, demonstrating the utility of this class of compounds in building larger, more complex molecules, specific studies on the reactivity of N-Hydroxy-2-phenylacetimidamide for the purpose of library diversification are absent from the scientific record. nih.gov Future investigations would need to probe the characteristic reactions of the N-hydroxyimidamide functional group in this specific molecular context to understand its potential for generating diverse chemical entities.

Advanced Computational Modeling and Predictive Analytics for Deeper Mechanistic Understanding

Advanced computational tools, particularly Density Functional Theory (DFT), are widely used to predict molecular properties, understand reaction mechanisms, and elucidate the structural and electronic features of chemical compounds. scispace.comnih.govimist.ma DFT calculations can provide insights into parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and bond dissociation energies, which are crucial for predicting a molecule's reactivity and stability. scispace.comchemrxiv.org Studies have been performed on various substituted phenylacetamide and carboxamide derivatives, employing DFT to analyze their properties. scispace.comchemrxiv.org However, a specific computational analysis or predictive modeling study focused on N-Hydroxy-2-phenylacetimidamide is not found in the reviewed literature. Such a study would be a valuable future direction to theoretically characterize the molecule and guide experimental work.

Integration with High-Throughput Screening in Early-Stage Drug Discovery Research

High-Throughput Screening (HTS) is a critical technology in early-stage drug discovery, enabling the rapid testing of vast libraries of compounds to identify potential therapeutic candidates. nih.govresearchgate.net HTS platforms are integrated with advanced technologies like automated robotics, sensitive detectors, and specialized software to screen hundreds of thousands of compounds daily. nih.govnih.gov The goal of HTS is to identify "hits"—compounds that show activity against a specific biological target—which can then be optimized into lead compounds. While the principles and applications of HTS are well-documented, there is no specific mention in the literature of N-Hydroxy-2-phenylacetimidamide being included in screening libraries or evaluated in HTS campaigns. Its integration into such programs would be a necessary step to explore its potential biological activities.

Investigation of N-Hydroxy-2-phenylacetimidamide in Material Science or Other Non-Biological Applications

The application of organic molecules in material science is a vast and active area of research, with compounds being investigated for roles in polymers, nanostructured materials, and drug delivery systems. For example, derivatives of related polymers have been explored as colloidal drug carriers. However, a review of the available scientific literature does not yield any studies investigating the use or potential application of N-Hydroxy-2-phenylacetimidamide in material science or any other non-biological field. Future research would be required to explore whether the specific properties of this compound could lend themselves to applications beyond the life sciences.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.